7-Ethylquinoline-3-carboxylic acid

Antibacterial Structure-Activity Relationship Lipophilicity

7-Ethylquinoline-3-carboxylic acid (CAS 948290-70-8) is a quinoline-3-carboxylic acid derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. This compound serves as a versatile research building block in medicinal chemistry, particularly for the development of novel antibacterial and anticancer agents.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 948290-70-8
Cat. No. B1356021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethylquinoline-3-carboxylic acid
CAS948290-70-8
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=NC=C(C=C2C=C1)C(=O)O
InChIInChI=1S/C12H11NO2/c1-2-8-3-4-9-6-10(12(14)15)7-13-11(9)5-8/h3-7H,2H2,1H3,(H,14,15)
InChIKeyWJMGUVPYUJSNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethylquinoline-3-carboxylic Acid (CAS 948290-70-8): A Versatile Quinoline-3-Carboxylic Acid Building Block for Antibacterial and Anticancer Drug Discovery


7-Ethylquinoline-3-carboxylic acid (CAS 948290-70-8) is a quinoline-3-carboxylic acid derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound serves as a versatile research building block in medicinal chemistry, particularly for the development of novel antibacterial and anticancer agents . The quinoline-3-carboxylic acid scaffold is a privileged structure in drug discovery, with derivatives demonstrating significant activity against Mycobacterium tuberculosis [1] and various cancer cell lines [2]. The compound's structural features, including the carboxylic acid group at the 3-position and the ethyl substituent at the 7-position, provide a foundation for further chemical modifications and structure-activity relationship studies [3].

Scaffold Quinoline-3-carboxylic acid core with C7 ethyl for C2/C4 derivatization SAR
Lipophilicity Calculated log P ~2.1 aligns with reported membrane-permeability window for antibacterial target engagement
Evidence base Supported by QSAR models and cross-study class-level antibacterial/anticancer SAR

Why 7-Ethylquinoline-3-carboxylic Acid Cannot Be Simply Substituted with Other Quinoline-3-Carboxylic Acid Analogs in Critical Research Applications


The quinoline-3-carboxylic acid scaffold exhibits remarkable sensitivity to subtle structural modifications, rendering generic substitution scientifically invalid for procurement decisions. Quantitative structure-activity relationship (QSAR) studies on a dataset of 34 quinoline-3-carboxylic acid derivatives demonstrate that physicochemical descriptors including molar refractivity, hydrogen bond donor count, and steric parameters (B1R1 and LR1) significantly influence anti-tubercular activity [1]. Position-specific modifications yield orders-of-magnitude differences in biological activity: the same core scaffold can produce MIC values ranging from <0.5 µg/mL to >100 µg/mL against identical bacterial strains depending solely on substitution pattern [2]. Specifically, the 7-position alkyl substitution pattern directly modulates lipophilicity and target binding affinity, with ethyl versus hydrogen or longer alkyl chains producing distinct activity profiles [3]. For researchers requiring reproducible synthetic intermediates or consistent biological activity, procurement of the exact CAS-designated compound (948290-70-8) with verified 7-ethyl substitution is mandatory.

Position-specific SAR sensitivity

7-alkyl substitution directly modulates lipophilicity and target binding; analogs with different C7 groups may produce distinct biological profiles.

Activity variation within scaffold class

Reported MIC values vary by over an order of magnitude among structurally related quinoline-3-carboxylic acid derivatives, limiting interchangeability.

Substitution may alter mechanism context

The ethyl group influences DNA gyrase binding and minor-groove interactions; other 7-substituents may shift target-engagement profiles.

Quantitative Differentiation Evidence for 7-Ethylquinoline-3-carboxylic Acid (CAS 948290-70-8) in Antimicrobial and Antiproliferative Research Applications


7-Ethyl Substitution in Quinoline-3-Carboxylic Acid Scaffold Confers Enhanced Lipophilicity for Antibacterial Target Engagement Compared to Unsubstituted Analogs

High-strength differential evidence for 7-ethylquinoline-3-carboxylic acid is currently limited in primary peer-reviewed literature. The following data represent class-level inference derived from structure-activity relationship (SAR) studies of closely related quinoline-3-carboxylic acid derivatives. QSAR analysis of 34 quinoline-3-carboxylic acids revealed that calculated molar refractivity (CMR) and lipophilicity (log P) are critical determinants of anti-tubercular activity, with optimal log P values ranging between 2.0 and 3.5 for mycobacterial membrane penetration [1]. The 7-ethyl substitution on the quinoline-3-carboxylic acid scaffold (calculated log P ~2.1 for parent structure) positions this compound within the optimal lipophilicity window for antibacterial target engagement, in contrast to unsubstituted quinoline-3-carboxylic acid (calculated log P ~1.2) which exhibits insufficient membrane permeability [2].

Lipophilicity comparison
Class-level inference
Calculated log P ~2.1 vs. ~1.2
~8-fold higher partition coefficient
Supports membrane-permeability advantage in antibacterial target-engagement studies.
In silico estimate; requires experimental validation in specific assay models.
Antibacterial Structure-Activity Relationship Lipophilicity

Quinoline-3-Carboxylic Acid Derivatives Demonstrate 10-100 Fold Variation in Antibacterial MIC Based Solely on Substitution Pattern

Cross-study comparable evidence demonstrates that the quinoline-3-carboxylic acid scaffold produces highly variable antibacterial activity depending exclusively on substitution pattern. A comprehensive dataset of quinoline derivatives tested against Gram-positive bacterial strains including MRSA, MRSE, VRE, and C. difficile revealed MIC values spanning from sub-microgram per milliliter to >100 µg/mL [1]. In a separate study evaluating quinoline derivatives against S. aureus (ATCC 6538-P), compounds with identical core scaffold but varying substituents exhibited MIC values ranging from 38.64 µg/mL to 761.77 µg/mL—a 20-fold difference [2]. This substitution-dependent activity variation underscores that 7-ethylquinoline-3-carboxylic acid (CAS 948290-70-8) represents a specific chemical entity with distinct biological properties that cannot be extrapolated from other quinoline-3-carboxylic acid derivatives.

Substitution-dependent MIC variation
Cross-study comparable
Up to 20-fold MIC difference
across structurally related quinoline-3-carboxylic acid derivatives
Reinforces need for exact CAS compound to ensure reproducible antibacterial assay outcomes.
Data from S. aureus ATCC 6538-P; class-level range, not compound-specific.
Antibacterial Minimum Inhibitory Concentration MRSA

Position 7 Alkyl Substitution in Quinoline-3-Carboxylic Acids Modulates DNA Gyrase Binding Affinity Relative to Fluoroquinolone Antibiotics

Class-level inference from established fluoroquinolone and quinolone SAR literature indicates that the 7-position substituent is a critical determinant of DNA gyrase binding potency and antibacterial spectrum. Comparative analysis of 7-substituted quinolone-3-carboxylic acids demonstrates that alkyl substituents at the 7-position (including ethyl) modulate enzyme inhibition through steric and electronic effects [1]. Structure-activity relationship studies of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids established that the 7-position substituent directly influences both DNA gyrase inhibition potency and the spectrum of antibacterial activity against Gram-positive versus Gram-negative organisms [2]. The 7-ethyl moiety present in 7-ethylquinoline-3-carboxylic acid provides a defined steric and electronic profile distinct from hydrogen, methyl, or bulkier alkyl substituents, offering a specific starting point for medicinal chemistry optimization [3].

7-position SAR trend
Class-level inference
Ethyl provides moderate steric bulk and electron-donating character
Balanced profile vs. H, methyl, or bulkier alkyl groups
Supports target-engagement optimization for DNA gyrase inhibition research.
Qualitative SAR from fluoroquinolone/quinolone literature; experimental confirmation advised.
Antibacterial Mechanism DNA Gyrase Inhibition Quinolone SAR

Quinoline-3-Carboxylic Acid Derivatives Exhibit DNA Minor Groove Binding with Substitution-Dependent Affinity for Anticancer Applications

Class-level inference from in silico mechanistic studies demonstrates that 2,4-disubstituted quinoline-3-carboxylic acid derivatives function as DNA minor groove-binding agents with substitution-dependent binding interactions [1]. Molecular docking studies with the DNA dodecanucleotide sequence d(CGCGAATTCGCG) revealed that the lead quinoline-3-carboxylic acid derivative binds with the A/T minor groove region of B-DNA through specific hydrogen-bonding interactions [2]. The carboxylic acid moiety at the 3-position and substituents at the 2- and 4-positions were identified as critical hydrogen bond donors/acceptors for adenine and guanine nucleic acid-base pairing [3]. The 7-ethyl substitution present in 7-ethylquinoline-3-carboxylic acid provides additional hydrophobic contacts that may enhance DNA binding affinity relative to unsubstituted analogs, positioning this compound as a strategic intermediate for developing DNA-targeted anticancer agents.

DNA minor groove binding context
Class-level inference
In silico docking suggests 7-ethyl contributes hydrophobic contacts
May enhance DNA-binding potential for antiproliferative agent development.
Computational model; in vitro validation needed to confirm binding affinity.
Anticancer DNA Binding Minor Groove Binder

Optimal Research and Procurement Scenarios for 7-Ethylquinoline-3-carboxylic Acid (CAS 948290-70-8)


Synthesis of Novel Antibacterial Agents Targeting Gram-Positive Pathogens Including MRSA

7-Ethylquinoline-3-carboxylic acid serves as an optimal starting scaffold for synthesizing 2,4-disubstituted quinoline-3-carboxylic acid derivatives with antibacterial activity. The 7-ethyl group provides a defined lipophilicity profile (calculated log P ~2.1) that falls within the optimal window (log P 2.0-3.5) for bacterial membrane penetration established by QSAR analysis [1]. Researchers can functionalize the 2- and 4-positions to generate derivatives with MIC values ranging from sub-microgram to microgram per milliliter against S. aureus, including MRSA strains [2]. This scaffold is particularly suitable for programs seeking to develop novel antibacterial agents with activity against resistant Gram-positive organisms.

Development of DNA Minor Groove-Binding Anticancer Agents via 2,4-Disubstitution

The quinoline-3-carboxylic acid core, when properly substituted, functions as a DNA minor groove-binding agent with antiproliferative activity [3]. 7-Ethylquinoline-3-carboxylic acid provides a pre-functionalized scaffold where the 7-ethyl group contributes hydrophobic contacts to the DNA minor groove, while the 3-carboxylic acid serves as a hydrogen bond donor/acceptor for adenine and guanine base pairs [4]. Subsequent 2,4-disubstitution yields derivatives evaluated in vitro against MCF-7 and K562 cancer cell lines with selectivity over non-cancerous HEK293 cells [5]. This compound is ideal for medicinal chemistry programs targeting DNA-interactive anticancer agents.

SAR Studies of Quinoline-Based Enzyme Inhibitors Requiring Defined 7-Position Lipophilicity

For structure-activity relationship studies investigating the role of 7-position substitution on enzyme inhibition (including DNA gyrase, topoisomerase IV, and EGFR-TK), 7-ethylquinoline-3-carboxylic acid provides a specific, well-defined alkyl substitution pattern [6]. The ethyl group offers distinct steric and electronic properties compared to methyl (less lipophilic) or propyl/butyl (potential steric hindrance) analogs [7]. Researchers can use this compound as a comparator in systematic SAR studies to isolate the contribution of 7-position substitution to target binding affinity and selectivity.

Anti-Tubercular Drug Discovery Leveraging QSAR-Optimized Quinoline-3-Carboxylic Acid Scaffolds

QSAR models developed from 34 quinoline-3-carboxylic acid derivatives identify molar refractivity and hydrogen bond donor count as key determinants of anti-tubercular activity [8]. 7-Ethylquinoline-3-carboxylic acid possesses physicochemical properties that align with these predictive models, making it a rational starting point for synthesizing novel antimycobacterial agents. Derivatives can be evaluated against M. tuberculosis H37Rv using the Alamar Blue susceptibility test to determine MIC values [9]. This application is particularly relevant given the urgent need for new anti-tubercular agents to combat drug-resistant M. tuberculosis strains.

Application
Selection Property
Validation Focus
Antibacterial lead optimization (Gram-positive)
Scaffold lipophilicity profile
Membrane permeability and target-engagement assays
DNA-targeted antiproliferative agent synthesis
Pre-functionalized 2,4-substitution scaffold
DNA binding affinity and cell-line selectivity
Enzyme inhibition SAR studies
Defined 7-ethyl steric/electronic profile
Target inhibition potency and isoform selectivity
Antimycobacterial research
QSAR-aligned physicochemical parameters
MIC evaluation against M. tuberculosis H37Rv

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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